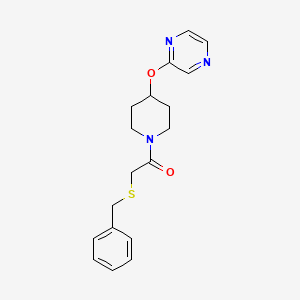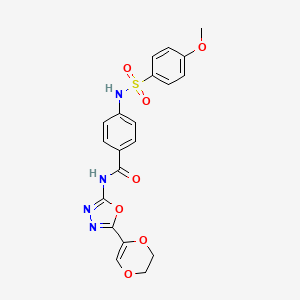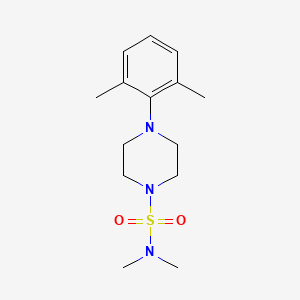![molecular formula C19H24N4O4S B2547319 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 1105205-03-5](/img/structure/B2547319.png)
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide" is a complex molecule that likely possesses a pyrazole core, similar to the structures discussed in the provided papers. Pyrazole derivatives have been extensively studied due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss various pyrazole derivatives, their synthesis, structural elucidation, and potential biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide involved nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric (MS) techniques for structure elucidation . Similarly, the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides was achieved through hydrolytic cleavage or condensation reactions . These methods could be relevant for the synthesis of the compound , considering the similarities in the core structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using NMR spectroscopy, as demonstrated in the case study of a cannabimimetic designer drug . The use of (1)H, (13)C HMBC, and comparison of predicted and observed (13)C chemical shifts are crucial for determining the structure. The compound of interest may also require similar analytical techniques for accurate structure determination.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including reactions with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the compound may be explored through similar reactions, which could lead to the formation of new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. For example, the anti-inflammatory activity of 1,5-diarylpyrazole compounds was found to be influenced by the pKa value of the aminomethyl moiety . The compound may exhibit unique properties based on its specific substituents, which would be important for its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including thieno[3,4-c]pyrazol derivatives, has been extensively studied. These compounds are synthesized through reactions involving various starting materials, leading to derivatives with potential biological activities (Hassan, Hafez, & Osman, 2014). The structural characterization of these compounds is typically based on spectral data and elemental analysis, providing insights into their potential application in medicinal chemistry.
Biological Activities
Antimicrobial and Antifungal Activities : Several studies have reported the synthesis of thieno[3,4-c]pyrazol derivatives and their evaluation for antimicrobial and antifungal properties. Compounds synthesized from related chemical structures have shown significant activity against various bacterial and fungal strains, suggesting the potential utility of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity : Research into the anticancer potential of related compounds includes the synthesis of novel derivatives and testing their cytotoxic effects against various cancer cell lines. These studies contribute to understanding the antiproliferative mechanisms of such compounds and exploring their application in cancer therapy (Kim, Kim, Lee, Yu, & Hah, 2011).
Anti-inflammatory Effects : The anti-inflammatory potential of thieno[3,4-c]pyrazol derivatives has also been investigated. Compounds within this chemical family have shown promising anti-inflammatory activity in various models, highlighting their potential as lead compounds for developing new anti-inflammatory drugs (Hayun, Fauzan, Wibowo, Asrianingtiyas, Afriliana, & Ananda, 2020).
Eigenschaften
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-13(27-14-6-4-3-5-7-14)19(25)21-18-15-11-28-12-16(15)22-23(18)10-17(24)20-8-9-26-2/h3-7,13H,8-12H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVNYEBQQVNJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1CC(=O)NCCOC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)



![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)
![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)

![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)


![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)
![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)